Welcome to the BenchChem Online Store!
molecular formula C12H16FN B8569788 N-cyclopropyl-3-(4-fluorophenyl)propylamine

N-cyclopropyl-3-(4-fluorophenyl)propylamine

Cat. No. B8569788
M. Wt: 193.26 g/mol
InChI Key: ALKGXVZRQNBJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07291744B2

Procedure details

To a stirred solution of N-cyclopropyl-3-(4-fluorophenyl)propionamide (4.3 g, 20.8 mmoles) in 30 mL of dry tetrahydrofuran at 0° C. was added 1 equivalent of lithium aluminumhydride in tetrahydrofuran dropwise, and the mixture was refluxed for 2 hours. After cooling to room temperature was added sodium sulfate decahydrate slowly and the mixture was stirred for 0.5 hours. It was filtered through a plug of Celite® and evaporated to give an oily residue. It was purified by clolumn chromatography on silica gel with elution by 6:94 methanol-methylene chloride followed by 0.6:5.4:94 cNH4OH-methanol-methylene chloride to give 1.4 g of N-cyclopropyl-3-(4-fluorophenyl)propylamine and 1 g of N-propyl-3-(4-fluorophenyl)propylamine.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=O)[CH2:6][CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[Li].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH:1]1([NH:4][CH2:5][CH2:6][CH2:7][C:8]2[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=2)[CH2:2][CH2:3]1.[CH2:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=1)[CH2:2][CH3:3] |f:2.3.4.5.6.7.8.9.10.11.12.13.14,^1:15|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(CC1)NC(CCC1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
It was filtered through a plug of Celite®
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
It was purified by clolumn chromatography on silica gel with elution by 6:94 methanol-methylene chloride

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CC1)NCCCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
Name
Type
product
Smiles
C(CC)NCCCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07291744B2

Procedure details

To a stirred solution of N-cyclopropyl-3-(4-fluorophenyl)propionamide (4.3 g, 20.8 mmoles) in 30 mL of dry tetrahydrofuran at 0° C. was added 1 equivalent of lithium aluminumhydride in tetrahydrofuran dropwise, and the mixture was refluxed for 2 hours. After cooling to room temperature was added sodium sulfate decahydrate slowly and the mixture was stirred for 0.5 hours. It was filtered through a plug of Celite® and evaporated to give an oily residue. It was purified by clolumn chromatography on silica gel with elution by 6:94 methanol-methylene chloride followed by 0.6:5.4:94 cNH4OH-methanol-methylene chloride to give 1.4 g of N-cyclopropyl-3-(4-fluorophenyl)propylamine and 1 g of N-propyl-3-(4-fluorophenyl)propylamine.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=O)[CH2:6][CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[Li].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH:1]1([NH:4][CH2:5][CH2:6][CH2:7][C:8]2[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=2)[CH2:2][CH2:3]1.[CH2:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([F:14])=[CH:12][CH:13]=1)[CH2:2][CH3:3] |f:2.3.4.5.6.7.8.9.10.11.12.13.14,^1:15|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(CC1)NC(CCC1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
It was filtered through a plug of Celite®
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
CUSTOM
Type
CUSTOM
Details
It was purified by clolumn chromatography on silica gel with elution by 6:94 methanol-methylene chloride

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CC1)NCCCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
Name
Type
product
Smiles
C(CC)NCCCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.